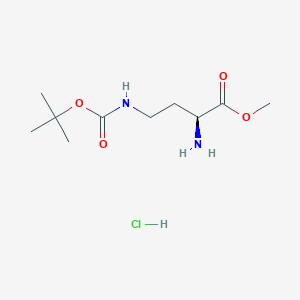

(S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride

Vue d'ensemble

Description

(S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride is a compound commonly used in organic synthesis and peptide chemistry. It is a derivative of amino acids, specifically designed to protect the amino group during chemical reactions. The tert-butoxycarbonyl group serves as a protecting group, which can be removed under specific conditions to reveal the free amino group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride typically involves the following steps:

Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Esterification: The carboxylic acid group is then esterified using methanol and a catalyst like sulfuric acid.

Formation of Hydrochloride Salt: The final step involves the conversion of the free amine into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride undergoes several types of chemical reactions:

Deprotection: The tert-butoxycarbonyl group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide bonds.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid.

Substitution: Carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide), coupling reagents (e.g., N-hydroxysuccinimide).

Hydrolysis: Aqueous sodium hydroxide, hydrochloric acid.

Major Products Formed

Deprotection: Free amino acid.

Substitution: Peptide bonds, amides.

Hydrolysis: Free carboxylic acid.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C10H21ClN2O4

- Molecular Weight : 268.74 g/mol

- IUPAC Name : methyl (2S)-2-amino-4-[(tert-butoxycarbonyl)amino]butanoate; hydrochloride

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is essential for stabilizing the amino group during chemical reactions, making it suitable for further modifications in synthetic pathways.

Pharmaceutical Applications

-

Pharmaceutical Intermediates :

- (S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride serves as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for the introduction of diverse functional groups, facilitating the development of new drug candidates. For example, it can be utilized in the synthesis of peptide-based therapeutics where amino acid building blocks are essential .

- Nicotinamide N-Methyltransferase Inhibition :

- Radiopharmaceuticals :

Case Study: NNMT Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits a dose-dependent inhibitory effect on cell proliferation via NNMT inhibition. The half-maximal inhibitory concentration was found to be 1.41 μM, indicating strong biological activity .

Synthesis Pathways

The compound can be synthesized through various methods involving the protection of amino groups and subsequent coupling reactions. A notable method includes the use of tert-butoxycarbonyl chloride to protect the amino group during synthesis, followed by methylation to achieve the desired product .

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Intermediates | Used in drug synthesis | Essential for peptide-based drugs |

| NNMT Inhibition | Potential cancer therapeutic | Dose-dependent inhibition observed |

| Radiopharmaceuticals | Used for imaging in oncology | Effective as a radiolabeled amino acid |

Mécanisme D'action

The compound acts primarily as a protecting group for amino acids. The tert-butoxycarbonyl group prevents unwanted reactions at the amino site during synthesis. Upon deprotection, the free amino group can participate in further reactions, allowing for the stepwise construction of complex molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (S)-Methyl 2-amino-4-((benzyloxycarbonyl)amino)butanoate hydrochloride

- (S)-Methyl 2-amino-4-((fluorenylmethoxycarbonyl)amino)butanoate hydrochloride

Uniqueness

(S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride is unique due to the stability and ease of removal of the tert-butoxycarbonyl group. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial.

Activité Biologique

(S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride, with the CAS number 3350-15-0, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

The compound is a derivative of amino acids and exhibits properties that may influence various biological pathways. Its mechanism of action is primarily related to its role as a substrate or inhibitor in enzymatic reactions involving amino acid metabolism and protein synthesis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds in this class have shown MIC values ranging from 0.5 to 8 μg/mL against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Mycobacterium species .

Anticancer Activity

Preliminary research indicates that derivatives of this compound may possess anticancer properties:

- Cell Proliferation Inhibition : Some related compounds displayed IC50 values as low as 0.126 μM against cancer cell lines, indicating potent inhibitory effects on tumor growth .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:

| Parameter | Value |

|---|---|

| Cmax | 592 ± 62 mg/mL |

| Half-life (t1/2) | >12 hours |

| Bioavailability | Moderate |

These parameters suggest that the compound has favorable pharmacokinetic properties for potential therapeutic applications .

Case Studies

- Study on Antimicrobial Efficacy :

- A study evaluated the efficacy of this compound against clinical isolates of resistant bacteria. The results indicated significant activity with MIC values comparable to existing antibiotics.

- In Vivo Toxicity Assessment :

Propriétés

IUPAC Name |

methyl (2S)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4.ClH/c1-10(2,3)16-9(14)12-6-5-7(11)8(13)15-4;/h7H,5-6,11H2,1-4H3,(H,12,14);1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETISTBVDHNRBD-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647775 | |

| Record name | Methyl (2S)-2-amino-4-[(tert-butoxycarbonyl)amino]butanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3350-15-0 | |

| Record name | Methyl (2S)-2-amino-4-[(tert-butoxycarbonyl)amino]butanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.